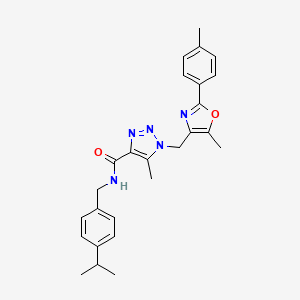

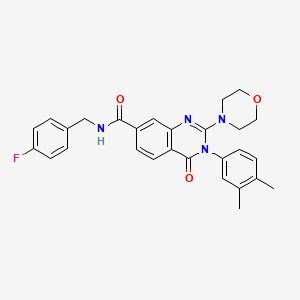

![molecular formula C18H21N3O2 B2433914 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide CAS No. 462068-82-2](/img/structure/B2433914.png)

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and mass spectrometry . The presence of aromatic rings, amide linkages, and a tert-butyl group would be evident in the spectroscopic data .Chemical Reactions Analysis

As an organic compound containing an amide linkage, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The tert-butyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar groups like the amide could make the compound more soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Chemosensor for Ba2+ Ion Detection

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide has been utilized as a chemosensor for selective detection of Ba2+ ions. A study demonstrates its high selectivity and sensitivity, making it a valuable tool for live cell imaging in MCF-7 cells. It operates through an intramolecular charge transfer mechanism, confirmed by DFT studies (Ravichandiran et al., 2019).

Synthesis and Properties of Polyamides

This compound has been pivotal in the synthesis and study of ortho-linked polyamides, derived from bis(ether-carboxylic acid) or bis(ether amine). These polyamides exhibit high solubility, thermal stability, and are used to create transparent, flexible films. They have significant applications due to their thermal stability and noncrystalline nature (Hsiao, Yang, & Chen, 2000).

Antifungal Activity Studies

Compounds structurally similar to 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide have been investigated for their antifungal properties. These studies demonstrate effective inhibition against fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, providing a potential avenue for developing new antifungal agents (Ienascu et al., 2018).

Applications in Synthetic Organic Chemistry

This compound also serves as a versatile building block in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. The tert-butyloxycarbonylazo group enables the generation of aryl radicals, useful in various reactions including oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).

Urease Inhibition and Biological Activity

The compound has been studied for its role in synthesizing derivatives that show potent urease inhibition and biological activity, indicating its potential in pharmacology and drug development (Ahmad et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-tert-butyl-N-[4-(hydrazinecarbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-15-10-6-13(7-11-15)17(23)21-19/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXFZWBARWOLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2433831.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2433832.png)

![2-[[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2433833.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)

![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)

![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)

![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)